6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value. The presence of the bromo group and the imidazo[1,2-a]pyridine moiety makes this compound particularly interesting for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method is mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like TBHP and iodine are used to promote cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce different heterocyclic compounds .
Scientific Research Applications
6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the tetrahydropyrimidin-2-amine moiety.
(6-Bromoimidazo[1,2-a]pyridin-3-yl)-n,n-dimethylmethanamine: Similar structure with a dimethylamine group instead of the tetrahydropyrimidin-2-amine.
Uniqueness
The uniqueness of 6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12BrN5 |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
6-(6-bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H12BrN5/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8/h1-2,5-6,8H,3-4H2,(H3,13,14,16) |
InChI Key |
QVDXQUFVMFJPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CN=C3N2C=C(C=C3)Br)N |
Origin of Product |
United States |
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